Ethyl 4-bromoisoquinoline-1-carboxylate
CAS No.:
Cat. No.: VC15907253
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO2 |
|---|---|
| Molecular Weight | 280.12 g/mol |
| IUPAC Name | ethyl 4-bromoisoquinoline-1-carboxylate |
| Standard InChI | InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3 |
| Standard InChI Key | XZMMTEITCDXZAW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-bromoisoquinoline-1-carboxylate belongs to the isoquinoline family, a class of heterocyclic aromatic compounds. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. The bromine atom at the 4-position enhances electrophilic reactivity, while the ethyl ester group at the 1-position influences solubility and steric interactions. Key physicochemical parameters include:
The compound’s planar structure facilitates π-π stacking interactions, which are critical in molecular recognition processes. Nuclear magnetic resonance (NMR) data for related compounds suggest characteristic peaks: a downfield shift for the bromine-bearing carbon (δ ~130 ppm in ¹³C NMR) and distinct splitting patterns for the ethyl group protons (δ ~1.3–4.3 ppm in ¹H NMR) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves two sequential steps: bromination of isoquinoline-1-carboxylic acid followed by esterification.
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Bromination:
Isoquinoline-1-carboxylic acid undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions. -
Esterification:
The brominated intermediate is reacted with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid or thionyl chloride). This step proceeds via nucleophilic acyl substitution, yielding the ethyl ester:
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (typically >85%) and purity (>95%). Automated systems regulate temperature (±1°C) and reagent stoichiometry, minimizing byproducts like di-brominated species. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .
Applications in Synthetic Chemistry
Ethyl 4-bromoisoquinoline-1-carboxylate is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems. The bromine atom acts as a leaving group, enabling palladium-catalyzed bond formation with aryl boronic acids :
This reactivity is exploited in synthesizing ligands for catalytic systems and bioactive molecules. Comparative studies with ethyl 6-bromoisoquinoline-1-carboxylate reveal that the 4-bromo derivative exhibits faster coupling kinetics due to reduced steric hindrance .
Comparative Analysis with Related Compounds
The table below contrasts ethyl 4-bromoisoquinoline-1-carboxylate with its structural analogs:
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Ethyl 4-bromoisoquinoline-1-carboxylate | C₁₂H₁₀BrNO₂ | Bromine at 4-position, ethyl ester | Hypothesized antimicrobial |
| Ethyl 6-bromoisoquinoline-1-carboxylate | C₁₂H₁₀BrNO₂ | Bromine at 6-position | Lower coupling reactivity |
| Methyl 4-bromoisoquinoline-1-carboxylate | C₁₁H₈BrNO₂ | Methyl ester | Confirmed anticancer activity |
The 4-bromo substitution pattern confers distinct electronic and steric properties, making it more reactive in cross-coupling reactions compared to 6-bromo isomers .
Future Directions and Research Gaps
Despite its synthetic utility, ethyl 4-bromoisoquinoline-1-carboxylate remains understudied in biological contexts. Priority research areas include:
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).
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Structure-Activity Relationships (SAR): Systematic modification of the ester group and bromine position to optimize bioactivity.
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